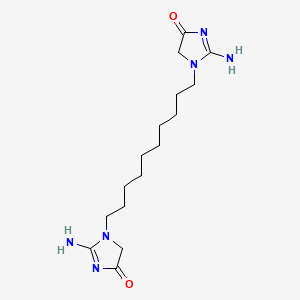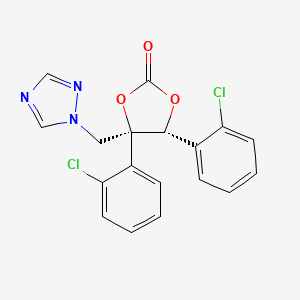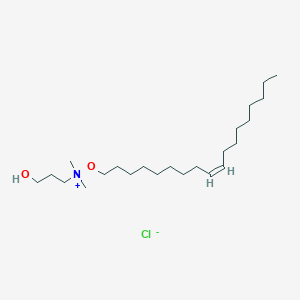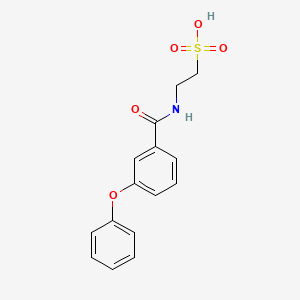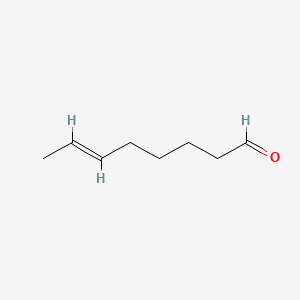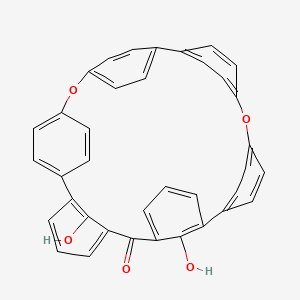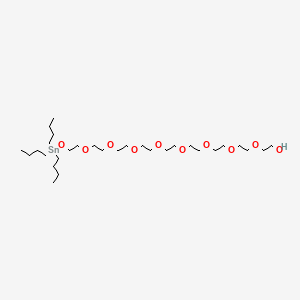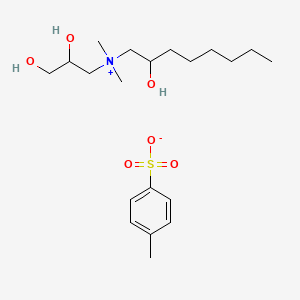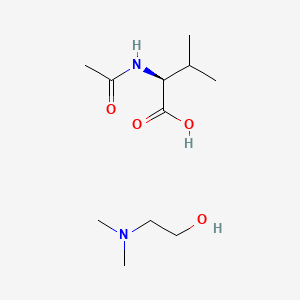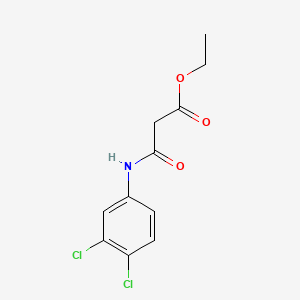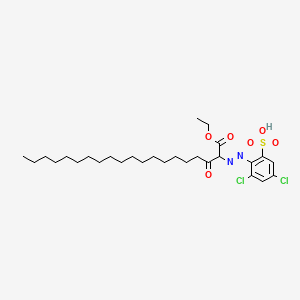
Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with chlorine and sulfonic acid groups. This compound is primarily used in research and industrial applications due to its distinct chemical behavior and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl 3-oxoicosanoate in an alkaline medium. This step forms the azo linkage between the aromatic ring and the ester group.
Sulfonation: The final step involves the sulfonation of the aromatic ring, introducing the sulfonic acid group to the compound.
Industrial Production Methods
In industrial settings, the production of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in acidic or neutral conditions.
Reduction: Sodium dithionite, zinc; in acidic conditions.
Substitution: Hydroxide ions, amines; in basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE can be compared with other azo compounds and sulfonated aromatic compounds:
Similar Compounds: Examples include methyl orange, ethyl red, and sulfanilic acid.
Uniqueness: The presence of both the azo group and the sulfonic acid group, along with the long aliphatic chain, makes this compound unique in its chemical behavior and applications.
Properties
CAS No. |
93857-69-3 |
|---|---|
Molecular Formula |
C28H44Cl2N2O6S |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
3,5-dichloro-2-[(1-ethoxy-1,3-dioxoicosan-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H44Cl2N2O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(33)27(28(34)38-4-2)32-31-26-23(30)20-22(29)21-25(26)39(35,36)37/h20-21,27H,3-19H2,1-2H3,(H,35,36,37) |
InChI Key |
GQDIVMMZRYJYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)N=NC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


